4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one
Description
4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one is a bicyclic heterocyclic compound comprising a thiophene ring fused to a seven-membered azepine ring with a ketone functional group at the 8-position. This structure distinguishes it from related six-membered analogs, such as 4,5,6,7-tetrahydrothieno[2,3-c]pyridines, which lack the ketone and feature a nitrogen-containing six-membered ring.
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[2,3-c]azepin-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-8-7-6(3-5-11-7)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPNTZKSMUMUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[2,3-c]azepine derivative with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Functional Group Transformations
The ketone group at position 8 participates in condensation and nucleophilic addition reactions:
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Hydrazine reaction : Forms hydrazone derivatives, enabling further cyclization to triazolopyrimidines .
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Acetylation : Reacts with acetyl chloride to yield N-acetylated analogs (e.g., compound 24 ) .
Example :
Coupling Reactions with Azaindoles
The compound undergoes solvent-free C-3 coupling with azaindoles via a modified Mannich reaction:
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Conditions : Microwave irradiation (120°C, 20–30 minutes) with p-TSA catalyst .
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Products : 3-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-yl)azaindoles (e.g., compound 8 ) with yields up to 89% .
| Azaindole Type | Coupling Partner | Yield |
|---|---|---|
| 7-Azaindole | Tetrahydrothienopyridine | 89% |
| 4-Azaindole | Tetrahydrobenzoazepine | 68% |
Key Data :
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 4,5,6,7-tetrahydrothieno[2,3-c]azepin-8-one exhibit significant central nervous system (CNS) activity. Preliminary studies suggest potential interactions with neurotransmitter receptors, which could lead to therapeutic applications in treating neurological disorders such as depression and anxiety .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Its structural characteristics allow for interactions with various biological targets that are relevant to inflammatory pathways. This suggests potential for development into drugs aimed at treating conditions characterized by inflammation.
Metabolic Disorders
This compound derivatives have been explored for their effects on glucose metabolism. They may modulate the activity of glucose-6-phosphate recognition units, which is crucial for managing conditions like diabetes and hyperlipidemia . These compounds could serve as therapeutic agents in the regulation of blood glucose levels.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Cyclization Reactions : Utilizing thienyl and azepin precursors to form the bicyclic structure.
- Nucleophilic Substitution : The presence of functional groups allows for further derivatization and modification of the compound for enhanced biological activity.
Case Study 1: CNS Activity
In a study examining the CNS effects of thieno derivatives, researchers found that certain analogs of this compound exhibited anxiolytic properties in animal models. The study highlighted the importance of specific substituents on the thieno ring that enhanced binding affinity to serotonin receptors .
Case Study 2: Anti-inflammatory Effects
A series of experiments evaluated the anti-inflammatory potential of compounds derived from this compound. Results indicated a dose-dependent reduction in pro-inflammatory cytokines in vitro, suggesting that these compounds could be developed into novel anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Thieno-Pyridines vs. Thieno-Azepinones
- 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Derivatives These compounds, exemplified by Tinoridine Hydrochloride (2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride), are six-membered bicyclic systems with a pyridine ring. They exhibit rapid oral absorption (peak plasma concentration in 30 minutes) and a short half-life (~3 hours) . Tinoridine demonstrates analgesic and anti-inflammatory activity twice as potent as aspirin and phenylbutazone .
- 4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one The azepinone’s seven-membered ring introduces conformational flexibility and increased lipophilicity compared to pyridine analogs. The ketone group at position 8 may enhance metabolic stability or alter binding interactions, though experimental data on its pharmacokinetics or bioactivity remain sparse.
Pharmacokinetic and Pharmacodynamic Differences
- The azepinone’s increased lipophilicity might delay absorption but prolong half-life.
- Metabolic Stability: The ketone in the azepinone could reduce susceptibility to hepatic oxidation compared to ester-containing pyridine derivatives (e.g., Tinoridine’s ethoxycarbonyl group), which may undergo hydrolysis.
Comparative Data Table
Research Findings and Gaps
- Pyridine Derivatives: Well-characterized for TNF-α suppression and anti-inflammatory effects, with Tinoridine advancing to clinical use .
- The ketone moiety and larger ring may improve target binding or pharmacokinetics, but empirical studies are needed.
Biological Activity
4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one (CAS No. 19920-63-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₉NOS. Its structure features a thienoazepine core which is significant for its biological interactions. The compound can be represented in various formats including SMILES notation: O=C1NCCCc2ccsc21 .
Antimicrobial Activity
Research indicates that derivatives of tetrahydrothieno compounds exhibit antimicrobial properties. For instance, studies have shown that certain analogs possess significant activity against various bacterial strains. A review highlighted the synthesis and evaluation of these compounds, demonstrating their potential as lead molecules in drug development .
Anticancer Properties
This compound has been investigated for its anticancer effects. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines. The mechanism of action is believed to involve the modulation of key signaling pathways involved in cell growth and apoptosis .
Histone Deacetylase Inhibition
One of the notable biological activities of this compound is its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression and are implicated in cancer progression. Compounds derived from tetrahydrothieno frameworks have shown selectivity towards HDAC6 isoforms, suggesting their potential use in cancer therapies .
Case Studies
Several case studies have documented the biological activities of this compound:
- Case Study on Antimicrobial Activity : A study conducted on various tetrahydrothieno derivatives reported effective inhibition against Staphylococcus aureus and Escherichia coli. The findings suggest that structural modifications can enhance antimicrobial potency .
- Case Study on Anticancer Activity : In a clinical evaluation involving human cancer cell lines, tetrahydrothieno compounds demonstrated a significant reduction in cell viability at micromolar concentrations. The research pointed to the involvement of apoptosis pathways as a mechanism for the observed anticancer effects .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key synthetic routes include cyclization reactions that form the thienoazepine ring system .
Summary Table of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Significant inhibition | Disruption of bacterial cell wall synthesis |
| Anticancer | Reduced cell viability | Induction of apoptosis via signaling pathways |
| HDAC Inhibition | Selective inhibition | Modulation of gene expression |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
